

The Genesis and Advancement of Triazine Herbicides: A Technical Guide Focused on Prometryn

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Compound of Interest

Compound Name: 4-Isopropyl-6-(methylthio)-1,3,5-triazin-2-amine

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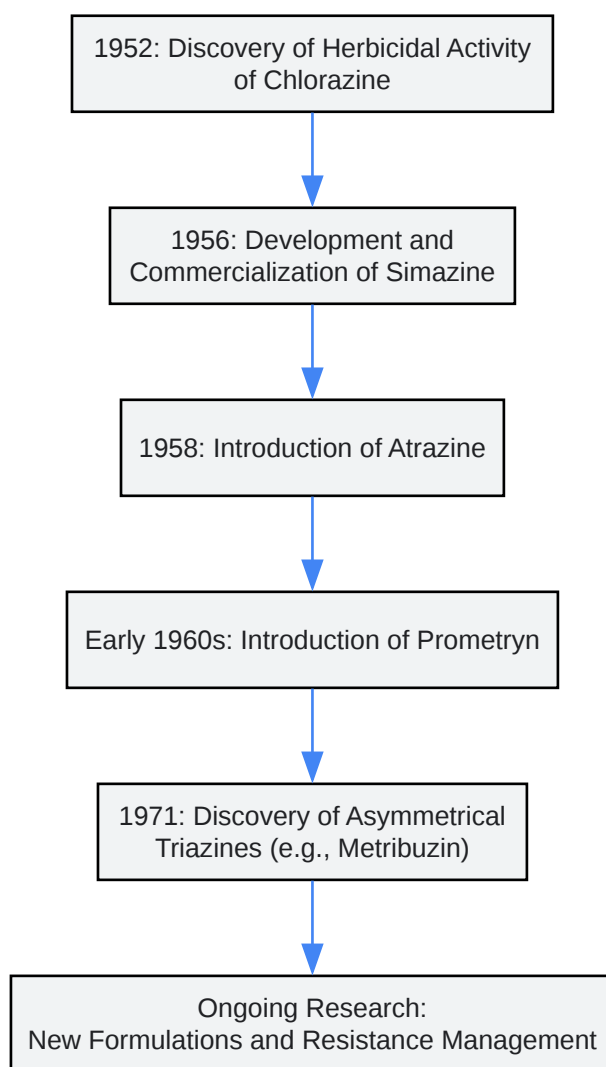
The triazine class of herbicides represents a significant milestone in the history of chemical weed management, fundamentally reshaping agricultural practices since the mid-20th century. This technical guide provides a comprehensive exploration of the historical development, mechanism of action, physicochemical properties, and key experimental methodologies related to these vital compounds, with a particular focus on Prometryn.

A Historical Overview: The Rise of Triazine Herbicides

The journey of triazine herbicides began in the 1950s at J.R. Geigy Ltd. in Switzerland, with the discovery of the herbicidal properties of chlorazine in 1952.^[1] This initial finding paved the way for the development of more potent and selective derivatives. A major breakthrough occurred in 1956 with the synthesis of simazine, which demonstrated high herbicidal activity and was subsequently commercialized.^[1] This was closely followed by the introduction of atrazine in 1958, a compound that would become one of the most widely used herbicides globally.^[1] The primary development of s-triazine herbicides largely took place between the 1950s and 1970s.^[2]

Prometryn, a methylthio-s-triazine, was introduced as a selective herbicide for controlling annual grasses and broadleaf weeds in various crops, most notably cotton and celery.^{[2][3]} Unlike the chloro-s-triazines, the methylthio group in Prometryn influences its selectivity and physicochemical properties.

Logical Progression of Triazine Herbicide Development



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Caption: Key milestones in the historical development of triazine herbicides.

Physicochemical and Toxicological Properties of Prometryn and Other Key Triazines

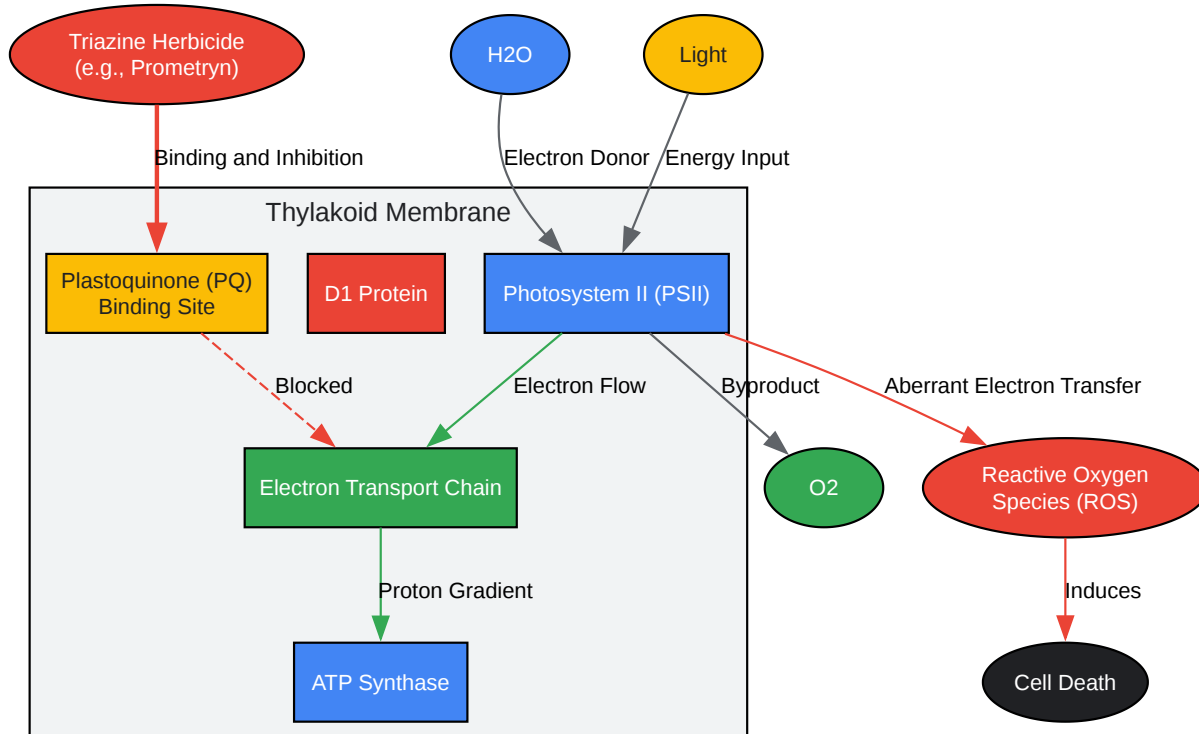
The efficacy, environmental fate, and toxicological profile of triazine herbicides are dictated by their physicochemical properties. A comparative summary of key parameters for Prometryn and other notable triazines is presented below.

Property	Prometryn	Atrazine	Simazine
Chemical Formula	C ₁₀ H ₁₉ N ₅ S	C ₈ H ₁₄ ClN ₅	C ₇ H ₁₂ ClN ₅
Molecular Weight (g/mol)	241.36	215.68	201.66
Water Solubility (mg/L at 20-25°C)	48[2]	33	5
Vapor Pressure (mPa at 20°C)	0.13	0.039	0.008
Soil Half-life	30-90 days[4]	42-231 days[5]	29-49 days (in river/sea water)[6]
Oral LD ₅₀ (rat, mg/kg)	3750-5235[4]	1869-3090	>5000
96-hour LC ₅₀ (Rainbow Trout, mg/L)	2.5-2.9[4]	4.5-11	5.5

Mechanism of Action: Inhibition of Photosystem II

The primary mode of action for triazine herbicides is the inhibition of photosynthesis at the Photosystem II (PSII) complex, located within the thylakoid membranes of chloroplasts.[7] These herbicides bind to the D1 protein (also known as the herbicide-binding protein) of the PSII reaction center.[7] This binding event blocks the electron transport chain by competing with plastoquinone (PQ) for its binding site.[8] The interruption of electron flow leads to a cascade of downstream effects, including the production of reactive oxygen species (ROS), which cause lipid peroxidation, membrane damage, and ultimately, cell death.[8]

Signaling Pathway of Triazine Herbicide Action



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Caption: Inhibition of the photosynthetic electron transport chain by triazine herbicides.

Efficacy and Application of Prometryn

Prometryn is effective for the control of a wide range of annual broadleaf and grassy weeds. Its application rates and efficacy can vary depending on the crop, weed species, and environmental conditions.

Crop	Target Weeds	Application Rate (kg a.i./ha)	Weed Control Efficacy (%)	Reference
Cotton	Pigweed, Lambsquarters	1.5 - 2.5	Up to 85%	[9]
Cotton	Solanum nigrum, Chenopodium album	0.9	61.11%	[10]
Celery	Annual grasses and broadleaf weeds	1.0 - 2.0	Not specified	
Peanut	Annual weeds	0.15 - 0.2 (in formulation)	Effective control	[11]

Detailed Experimental Protocols

Herbicide Residue Analysis in Soil by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a general procedure for the extraction and analysis of triazine herbicides from soil samples.

1. Sample Preparation:

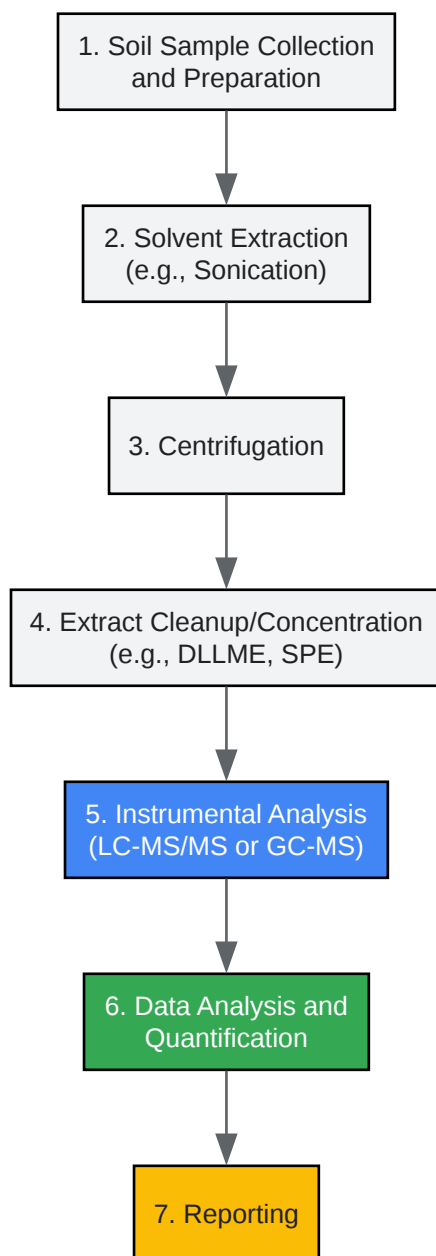
- Air-dry soil samples at room temperature.
- Pulverize the soil and pass it through a 250-μm sieve.

2. Extraction:

- Accurately weigh 20.0 g of the prepared soil sample into a 100 mL centrifuge tube.
- Add 20.0 mL of an extraction solvent (e.g., water containing 1% methanol or 80:20 acetonitrile:water).[\[12\]](#)[\[13\]](#)

- Sonicate the mixture in an ultrasonic bath at $25 \pm 2^{\circ}\text{C}$ for 30 minutes.[12]
 - Centrifuge the extracts at approximately 1000 rpm for 5 minutes to obtain a clear supernatant.[13]
3. Dispersive Liquid-Liquid Microextraction (DLLME) - Optional Clean-up/Concentration Step:
- Take a 5.0 mL aliquot of the supernatant.
 - Add a dispersive solvent (e.g., 1.0 mL acetonitrile) and an extraction solvent (e.g., 100 μL chloroform).
 - Vigorously mix to form a cloudy solution.
 - Centrifuge to separate the phases and collect the sedimented phase containing the analytes.
4. LC-MS Analysis:
- Reconstitute the final extract in a suitable solvent (e.g., methanol).
 - Inject an aliquot into an HPLC system coupled with a mass spectrometer (e.g., LC-MS/MS).
 - Use a suitable C18 column for chromatographic separation.
 - Employ a gradient elution program with a mobile phase consisting of water (with a modifier like formic acid) and an organic solvent (e.g., acetonitrile or methanol).
 - Set the mass spectrometer to operate in a suitable ionization mode (e.g., electrospray ionization - ESI) and use multiple reaction monitoring (MRM) for quantification of the target triazine herbicides.

Experimental Workflow for Herbicide Residue Analysis



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Caption: A generalized workflow for the analysis of herbicide residues in soil samples.

Chlorophyll Fluorescence Assay for Determining Photosystem II Inhibition

This non-destructive technique provides a rapid assessment of the impact of PSII-inhibiting herbicides on plant photosynthetic efficiency.

1. Plant Material and Treatment:

- Grow susceptible and, if available, resistant plant biotypes under controlled environmental conditions.
- Apply the triazine herbicide (e.g., Prometryn) at various concentrations to the plants, either as a foliar spray or through the soil.

2. Dark Adaptation:

- Before measurement, dark-adapt the leaves for a minimum of 30 minutes to ensure all PSII reaction centers are open.[\[5\]](#)

3. Fluorescence Measurement:

- Use a portable fluorometer (e.g., a Handy-PEA).
- Measure the initial fluorescence (F_0) and the maximum fluorescence (F_m) by applying a saturating light pulse.

4. Calculation of Photosynthetic Efficiency:

- Calculate the maximum quantum yield of PSII (F_v/F_m) using the formula: $F_v/F_m = (F_m - F_0) / F_m$.[\[14\]](#)
- A decrease in the F_v/F_m ratio in treated plants compared to untreated controls indicates inhibition of PSII.

5. Data Analysis:

- Plot the F_v/F_m values against the herbicide concentration to determine the concentration that causes 50% inhibition (IC_{50}).

Ames Test for Mutagenicity Assessment

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[\[15\]](#)

1. Bacterial Strains:

- Utilize several strains of *Salmonella typhimurium* that are auxotrophic for histidine (His⁻), meaning they cannot synthesize this essential amino acid and require it for growth.[\[16\]](#)

2. Metabolic Activation:

- Perform the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[\[16\]](#)

3. Test Procedure (Plate Incorporation Method):

- To a tube containing molten top agar, add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.[\[1\]](#)
- Pour the mixture onto a minimal glucose agar plate that lacks histidine.
- Incubate the plates at 37°C for 48-72 hours.

4. Scoring and Interpretation:

- Count the number of revertant colonies (colonies that have mutated back to His⁺ and can now grow on the histidine-deficient medium).
- A significant, dose-dependent increase in the number of revertant colonies on the test plates compared to the negative control plates indicates that the test substance is mutagenic.[\[15\]](#)

Conclusion

The development of triazine herbicides, including Prometryn, marked a pivotal moment in agricultural history, providing effective and economical weed control that has contributed to increased crop yields worldwide. Understanding their historical context, mechanism of action, and the methodologies used for their evaluation is crucial for ongoing research, the development of new herbicidal compounds, and the effective management of herbicide resistance. The protocols and data presented in this guide offer a technical foundation for professionals in the fields of agricultural science, environmental science, and drug development.

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